molecular formula C19H24N2O2 B5293062 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No. B5293062
M. Wt: 312.4 g/mol
InChI Key: CUCSPDBONVVSEN-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TBFMA, is a compound that has been widely used in scientific research due to its unique properties. TBFMA is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.

Scientific Research Applications

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. This compound has been used in studies related to cancer, inflammation, and neuronal disorders. In cancer research, this compound has been used to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, this compound has been used to study the role of cytokines in the inflammatory response. In neuronal disorder research, this compound has been used to study the role of ion channels in neuronal excitability.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it is believed that this compound acts by inhibiting specific signaling pathways or ion channels. This compound has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38. It has also been shown to inhibit the activity of TRPV1, a cation channel involved in pain perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In neuronal disorder research, this compound has been shown to inhibit the activity of TRPV1, a cation channel involved in pain perception.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. This compound is also stable and can be stored for long periods of time without degradation. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects on cells may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide research. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore the potential therapeutic applications of this compound in cancer, inflammation, and neuronal disorders. Additionally, this compound could be used as a tool to study the role of ion channels and signaling pathways in various biological processes. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction between 4-tert-butylphenylacetonitrile and tetrahydro-2-furanylmethylamine followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)16-8-6-14(7-9-16)11-15(12-20)18(22)21-13-17-5-4-10-23-17/h6-9,11,17H,4-5,10,13H2,1-3H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCSPDBONVVSEN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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